
(2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide: is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused ring system composed of a pyridine ring and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable nucleophile. This step often requires the use of a strong base and elevated temperatures to facilitate the cyclization process.
Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions typically require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Quaternization to Form the Ammonium Salt: The final step involves the quaternization of the indolizine derivative with dimethylhexylamine in the presence of a suitable brominating agent, such as hydrobromic acid (HBr), to form the ammonium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ammonium group, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) can be employed in substitution reactions.
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may enable the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(3-Acetyl-2-methyl-1-indolizinyl)acetic acid: This compound shares the indolizine core and acetyl group but differs in the presence of an acetic acid moiety instead of the dimethylhexylammonium group.
(2-(3-Acetyl-2-methyl-1-indolizinyl)ethylamine: Similar in structure but contains an ethylamine group instead of the dimethylhexylammonium group.
Uniqueness
The uniqueness of (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
66902-65-6 |
|---|---|
Molekularformel |
C22H35BrN2O |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
2-(3-acetyl-2-methylindolizin-1-yl)propyl-hexyl-dimethylazanium;bromide |
InChI |
InChI=1S/C22H35N2O.BrH/c1-7-8-9-12-15-24(5,6)16-17(2)21-18(3)22(19(4)25)23-14-11-10-13-20(21)23;/h10-11,13-14,17H,7-9,12,15-16H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NJEWIYFJKWEUEN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](C)(C)CC(C)C1=C2C=CC=CN2C(=C1C)C(=O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)
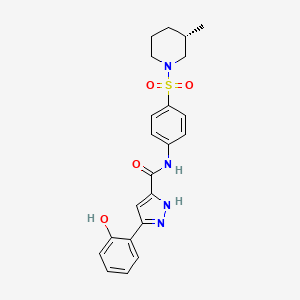


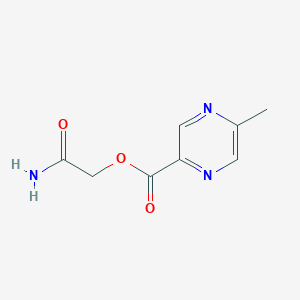

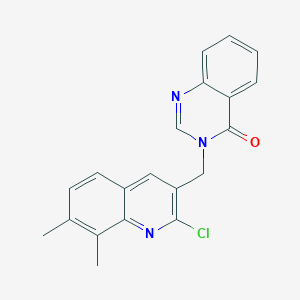
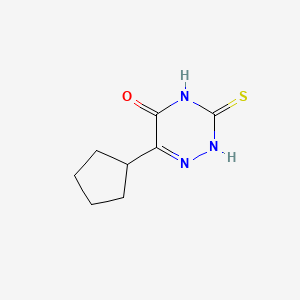
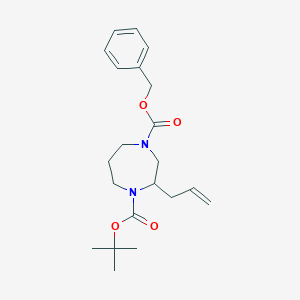
![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)

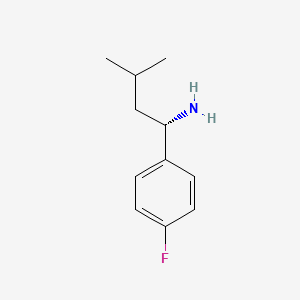
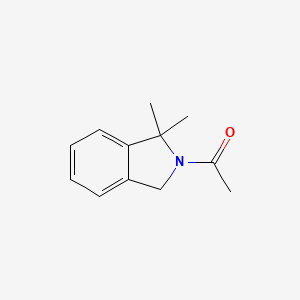
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)
